molecular formula C6H10N4O2S B7046459 N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide

N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7046459
M. Wt: 202.24 g/mol
InChI Key: JKYPRLYRVUQGCQ-UHFFFAOYSA-N
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Description

N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with carbamoylamino and carbamothioyl groups

Properties

IUPAC Name

N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c7-5(12)9-10-6(13)8-4(11)3-1-2-3/h3H,1-2H2,(H3,7,9,12)(H2,8,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYPRLYRVUQGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with suitable reagents to introduce the carbamoylamino and carbamothioyl groups. One common method involves the use of carbamoyl chlorides and thiocarbamoyl chlorides under controlled conditions to achieve the desired substitution . The reaction conditions often include the use of organic solvents such as toluene or THF and may require catalysts like indium triflate to facilitate the formation of the carbamate and thiocarbamate bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino or carbamothioyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(carbamoylamino)carbamothioyl]cyclopropanecarboxamide is unique due to the presence of both carbamoylamino and carbamothioyl groups attached to a cyclopropane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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